2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate
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Overview
Description
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is a complex organic compound with a unique structure that combines a methoxy group, a pyridine ring, a thioxo group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the methoxy group. The final step involves the acetylation of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thioxo group can be reduced to form a thiol group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the thioxo group would yield a thiol derivative.
Scientific Research Applications
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The methoxy and pyridine groups may facilitate binding to these targets, while the thioxo and triazole groups may modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: Similar in structure but lacks the triazole and thioxo groups.
4-Hydroxy-3-methoxyphenylacetone: Contains a methoxy group but differs in the rest of the structure.
2-Amino-5-methylpyridine: Contains a pyridine ring but lacks the methoxy and triazole groups.
Uniqueness
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
497823-97-9 |
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Molecular Formula |
C17H15N5O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)25-14-7-6-12(9-15(14)24-2)10-19-22-16(20-21-17(22)26)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,21,26)/b19-10+ |
InChI Key |
XFAJEEWZSISMCV-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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